molecular formula C13H13Cl2NO2 B2924157 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone CAS No. 1421442-60-5

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone

Cat. No. B2924157
CAS RN: 1421442-60-5
M. Wt: 286.15
InChI Key: OTOXYDZWXAZAHT-UHFFFAOYSA-N
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Description

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone, also known as O-Desmethylvenlafaxine, is a chemical compound that has been the subject of extensive scientific research. It is a metabolite of the antidepressant drug Venlafaxine and has been found to possess unique pharmacological properties.

Mechanism of Action

The mechanism of action of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which are known to play a key role in regulating mood, anxiety, and pain.
Biochemical and Physiological Effects:
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine has been found to produce a range of biochemical and physiological effects. It has been shown to increase the levels of certain hormones, such as cortisol and prolactin, and to modulate the activity of various neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine has several advantages as a research tool, including its well-defined pharmacological profile and its ability to produce consistent and reliable results. However, it also has some limitations, such as its relatively low potency and its potential for non-specific effects.

Future Directions

There are several future directions for research on (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine. These include further investigation into its potential therapeutic applications, such as in the treatment of chronic pain and anxiety disorders. Additionally, research could focus on developing more potent and selective analogs of the compound, as well as exploring its potential as a tool for studying the neurobiology of mood and pain regulation.
In conclusion, (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It possesses unique pharmacological properties and has been found to produce a range of biochemical and physiological effects. Further research is needed to fully understand its potential as a therapeutic agent and as a tool for studying the neurobiology of mood and pain regulation.

Synthesis Methods

The synthesis of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine involves the demethylation of Venlafaxine, which is achieved through the use of specific chemical reagents. The process is complex and requires a high level of expertise and precision.

Scientific Research Applications

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanoneenlafaxine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to possess antidepressant, anxiolytic, and analgesic properties, making it a promising candidate for the treatment of various mental and physical health conditions.

properties

IUPAC Name

(2,4-dichlorophenyl)-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO2/c14-8-1-4-11(12(15)5-8)13(17)16-9-2-3-10(16)7-18-6-9/h1,4-5,9-10H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOXYDZWXAZAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone

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